
Gacyclidine
描述
Gacyclidine is a psychoactive drug that functions as a non-competitive N-methyl-D-aspartate receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been studied for its potential neuroprotective properties and its ability to reduce damage to the brain or spinal cord, making it a candidate for treating conditions such as tinnitus, stroke, trauma, and convulsions .
准备方法
The synthesis of Gacyclidine involves several key steps:
1,2-Addition Reaction: The process begins with the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, resulting in a diastereomeric mixture of cyclohexanol.
Azide Formation: This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide.
Reduction: The azide is reduced using lithium aluminium hydride or Raney nickel in isopropanol to form the corresponding amine, preferentially with the cis-configuration.
化学反应分析
Gacyclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: The reduction of the azide intermediate to the amine is a crucial step in its synthesis.
Substitution: The dialkylation step involves a substitution reaction where the amine reacts with 1,5-dibromopentane.
Common reagents used in these reactions include 2-thienyl lithium, 2-thienyl magnesium bromide, sodium azide, lithium aluminium hydride, Raney nickel, and potassium carbonate. The major product formed from these reactions is this compound itself.
科学研究应用
Neuroprotective Properties
Gacyclidine has been extensively studied for its neuroprotective effects, particularly in conditions like amyotrophic lateral sclerosis (ALS) and traumatic brain injury.
- Mechanism of Action : this compound functions by blocking NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This blockade prevents glutamate-induced excitotoxicity, a major contributor to neuronal damage and death .
-
Case Studies :
- In a study involving hSOD1 G93A mice (an ALS model), treatment with this compound demonstrated improved survival rates and reduced motor deficits compared to untreated controls. Mice receiving this compound had a median survival of 146 days versus 140 days for controls, indicating a significant increase in lifespan .
- Another study highlighted that this compound administration resulted in fewer necrotic neurons after CNS trauma compared to other NMDA antagonists like MK-801. The findings suggested that this compound was less neurotoxic and promoted better functional recovery post-injury .
Trauma Treatment
This compound's ability to mitigate neuronal damage following trauma has been a focal point of research.
- Clinical Trials : Early clinical trials have indicated that this compound can limit initial neuronal damage after central nervous system trauma, leading to better functional recovery outcomes .
- Data Table: Efficacy in Trauma Models
Study Reference | Model Used | Dosage (mg/kg) | Outcome |
---|---|---|---|
hSOD1 G93A mice | 0.1 & 1 | Increased survival | |
Rat model | Varies | Reduced motor deficits |
Tinnitus Therapy
This compound has shown promise as a therapeutic agent for tinnitus, particularly through localized delivery methods.
- Intratympanic Formulation : OTO-313 is a lipid-based formulation of this compound designed for intratympanic administration. Clinical studies have demonstrated that this method allows for sustained exposure to the cochlea while minimizing systemic side effects .
-
Case Studies :
- In an open-label study involving patients with chronic tinnitus, four out of six patients reported temporary relief after receiving intratympanic this compound. The treatment was well-tolerated with no serious adverse effects reported .
- A separate study indicated that consistent perfusion of this compound could suppress salicylate-induced tinnitus in guinea pigs, further supporting its potential efficacy in human applications .
Summary of Findings
This compound's applications span several critical areas within neuropharmacology:
- Neuroprotection : Effective in reducing neuronal death and improving recovery in models of ALS and traumatic injury.
- Trauma Treatment : Demonstrates significant efficacy in limiting CNS trauma damage with favorable safety profiles compared to other NMDA antagonists.
- Tinnitus Therapy : Shows promise as a localized treatment option for tinnitus with preliminary positive outcomes from clinical trials.
作用机制
Gacyclidine exerts its effects by functioning as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By blocking this receptor, this compound can prevent glutamate-induced excitotoxicity, which is a key factor in neuronal damage and death. This mechanism makes it a promising candidate for neuroprotective therapies .
相似化合物的比较
Gacyclidine is similar to other non-competitive N-methyl-D-aspartate receptor antagonists such as:
Phencyclidine: Both compounds share structural similarities and pharmacological activities.
Ketamine: Another non-competitive N-methyl-D-aspartate receptor antagonist with dissociative properties.
Dizocilpine (MK-801): Known for its high affinity for the N-methyl-D-aspartate receptor, similar to this compound
What sets this compound apart is its lower intrinsic neurotoxicity compared to other N-methyl-D-aspartate receptor antagonists, making it a safer option for potential therapeutic applications .
常见问题
Basic Research Questions
Q. What are the primary mechanisms underlying Gacyclidine's neuroprotective effects in spinal cord injury (SCI) models?
this compound acts as a non-competitive NMDA receptor antagonist, blocking excessive glutamate-induced calcium influx into neurons, which mitigates excitotoxicity and secondary neuronal damage. Its enantiomer (-)GK11 exhibits high affinity for NMDA receptors (2.5 nM), comparable to dizocilpine (MK-801), while its interaction with "non-NMDA" binding sites in the cerebellum may contribute to reduced neurotoxicity . Experimental protocols typically measure functional recovery (e.g., motor scores), histopathological preservation of spinal cord tissue, and electrophysiological parameters (e.g., somatosensory evoked potentials) to validate efficacy .
Q. Which experimental models are most validated for assessing this compound's neuroprotective efficacy?
Preclinical studies predominantly use rat models of contusive or photochemical spinal cord injury. For example:
- Photochemical lesion models induce vascular damage via rose Bengal dye and laser irradiation, with this compound administered intravenously at 1–5 mg/kg within 10–120 minutes post-injury to assess dose- and time-window effects .
- Traumatic brain injury models evaluate behavioral recovery and neuronal survival using histological staining (e.g., Nissl) and lesion volume quantification .
Advanced Research Questions
Q. How do contradictory findings between animal studies and human trials inform this compound's therapeutic optimization?
While animal studies demonstrate significant motor recovery and reduced lesion size (e.g., 1 mg/kg dose in rats ), phase II human trials (n=280) showed no improvement in ASIA motor/sensory scores at 1 month/year post-SCI . Methodological considerations include:
- Translational timing : Optimal neuroprotection in animals occurs within 0–30 minutes post-injury, whereas human trials often face delays in drug administration.
- Species-specific NMDA receptor distribution : Systemic NMDA antagonist use in humans may cause off-target effects due to widespread glutamate receptor expression .
- Combination therapies : Animal models combining this compound with pyridostigmine in soman poisoning show enhanced efficacy, suggesting adjuvant strategies for human trials .
Q. What methodological frameworks address dose-dependent and time-window variability in this compound studies?
- Dose-response analysis : In photochemical SCI models, 1 mg/kg this compound yields homogeneous recovery, while higher doses (2.5–5 mg/kg) show variable efficacy due to potential saturation of NMDA receptors .
- Time-window optimization : Functional recovery correlates with drug administration within 10–30 minutes post-injury, validated via longitudinal motor scoring (e.g., Basso-Beattie-Bresnahan scale) and cross-sectional histology .
- Statistical rigor : Multivariate regression models control for confounding variables like injury severity and baseline locomotor function.
Q. How can researchers reconcile this compound's low neurotoxicity with its NMDA receptor affinity?
this compound's interaction with "non-NMDA" cerebellar binding sites (distinct from TCP/PCP3 sites) may reduce neurotoxic vacuolation compared to MK-801. Key approaches include:
- Autoradiographic mapping : Compare distribution of tritiated this compound enantiomers in cerebellar molecular layers versus telencephalic regions .
- Competition assays : Use selective ligands (e.g., TCP derivatives) to isolate NMDA vs. non-NMDA binding components in homogenized brain tissues .
- Electron microscopy : Quantify cytoplasmic vacuolation in cortical neurons after high-dose (20 mg/kg) administration in vivo .
Q. What strategies validate this compound's efficacy in acute organophosphate (OP) poisoning models?
- Primate studies : Administer this compound 45 minutes post-soman exposure with prophylactic pyridostigmine, demonstrating survival at 8LD50 doses .
- Biomarker analysis : Measure acetylcholinesterase reactivation and inflammatory cytokines (e.g., IL-6) to differentiate neuroprotection from general anti-toxin effects.
- Behavioral endpoints : Use species-specific motor/coordination tests to assess delayed neurotoxicity .
Q. Methodological Challenges
Q. How should researchers integrate toxicological data from human case series into preclinical models?
Case reports of this compound-associated altered mental status and renal injury necessitate:
- In vitro screening : Use human neuronal cultures to model dissociative toxicity via NMDA receptor blockade.
- Multi-organ endpoints : Include serum creatinine kinase (rhabdomyolysis) and troponin (cardiotoxicity) in rodent studies, even if neuroprotection is the primary focus.
- Adverse event meta-analysis : Cross-reference preclinical toxicity databases (e.g., Schulz et al., 2012 ) with clinical pharmacovigilance reports.
属性
CAS 编号 |
68134-81-6 |
---|---|
分子式 |
C16H25NS |
分子量 |
263.4 g/mol |
IUPAC 名称 |
1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1 |
InChI 键 |
DKFAAPPUYWQKKF-BZSJEYESSA-N |
SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
手性 SMILES |
CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 |
规范 SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
外观 |
Solid powder |
Key on ui other cas no. |
68134-81-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
gacyclidine GK 11 GK-11 GK11 methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。